molecular formula C15H10ClN5 B11834385 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine CAS No. 168210-19-3

8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B11834385
CAS No.: 168210-19-3
M. Wt: 295.72 g/mol
InChI Key: FHUOEWFZJRKATG-UHFFFAOYSA-N
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Description

8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine ( 168210-19-3) is a tricyclic heteroaromatic compound of significant interest in medicinal chemistry research, primarily for its potent and selective activity as an antagonist of adenosine receptors (ARs) . This compound serves as a key structural scaffold for developing novel ligands for G protein-coupled adenosine receptors. It exhibits high binding affinity at both the A1 and A3 adenosine receptor subtypes . Structural modifications, such as the introduction of an 8-chloro substituent and a 2-phenyl group, are known to be critical for optimizing this affinity . Its primary research value lies in its mechanism of action as a highly potent A1 and A3 adenosine receptor antagonist . By blocking these receptors, it inhibits their downstream signaling pathways, which are involved in a wide array of physiological processes. This makes it a valuable pharmacological tool for studying conditions related to the central nervous system, such as cognitive disorders and cerebral ischemia, as well as inflammatory diseases and asthma . The lead compound in this chemical class, an analogue with specific acyl and methoxy-phenyl substitutions, has been identified as one of the most potent and selective human A3 AR antagonists reported, demonstrating the high value of this core structure . Researchers utilize this compound and its derivatives in radioligand binding assays and molecular docking simulations to elucidate receptor-ligand interactions and structure-activity relationships (SAR) . The molecular formula is C15H10ClN5 and it has a molecular weight of 295.73 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

168210-19-3

Molecular Formula

C15H10ClN5

Molecular Weight

295.72 g/mol

IUPAC Name

8-chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine

InChI

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-15(13(17)18-11)19-14(20-21)9-4-2-1-3-5-9/h1-8H,(H2,17,18)

InChI Key

FHUOEWFZJRKATG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C4=C(C=CC(=C4)Cl)N=C(C3=N2)N

Origin of Product

United States

Chemical Reactions Analysis

Acylation of the 4-Amino Group

The primary amine at position 4 undergoes facile acylation with electrophilic reagents. For example:

  • Acetylation : Reaction with acetyl chloride in the presence of a base (e.g., pyridine) yields 8-chloro-2-phenyl-1,2,4-triazolo[1,5-a]quinoxalin-4-acetamide (Fig. 1A). This derivative exhibited enhanced binding affinity to adenosine receptors (A₃AR) compared to the parent compound .

  • Carbamoylation : Treatment with phenyl isocyanate produces 4-(phenylcarbamoyl) derivatives , which showed moderate cytotoxicity against cancer cell lines (e.g., MDA-MB-231) .

Table 1: Acylation reactions and outcomes

ReagentProductYield (%)Biological Activity (IC₅₀)
Acetyl chloride4-Acetamide derivative85A₃AR: 12 nM
Phenyl isocyanate4-Phenylcarbamoyl derivative72MDA-MB-231: 8.5 µM

Substitution at the 8-Chloro Position

The chlorine atom at position 8 is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions:

  • Methoxy substitution : Reaction with sodium methoxide in DMF at 80°C replaces chlorine with a methoxy group, forming 8-methoxy-2-phenyl-1,2,4-triazolo[1,5-a]quinoxalin-4-amine . This modification reduces steric hindrance and improves solubility .

  • Amino substitution : Treatment with ammonia or primary amines yields 8-amino derivatives , which demonstrated improved selectivity for A₁ adenosine receptors .

Mechanistic Insight :
The electron-withdrawing triazoloquinoxaline core activates the chlorine for SNAr. Kinetic studies confirm second-order dependence on nucleophile concentration .

Functionalization of the Phenyl Ring

The 2-phenyl substituent can undergo electrophilic substitution:

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring. Subsequent reduction (e.g., H₂/Pd-C) produces 2-(4-aminophenyl) derivatives , which are precursors for further coupling reactions .

  • Halogenation : Bromination using N-bromosuccinimide (NBS) in CCl₄ yields 2-(4-bromophenyl) analogues , enabling Suzuki-Miyaura cross-coupling .

Oxidation and Reduction Reactions

  • Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the triazolo ring, leading to ring expansion and formation of quinoxaline-2,3-dione derivatives. These products exhibit reduced receptor binding but enhanced fluorescence properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the triazolo ring to a dihydrotriazole, altering conformational flexibility and receptor selectivity .

Metal-Catalyzed Cross-Coupling

The brominated derivatives (from step 3) participate in palladium-catalyzed reactions:

  • Suzuki coupling : Reaction with arylboronic acids produces 2-(biaryl) derivatives with extended π-conjugation. These compounds showed improved antiproliferative activity .

  • Buchwald-Hartwig amination : Coupling with secondary amines introduces amino groups at the phenyl ring, enhancing water solubility .

Biological Implications of Derivatives

Derivatives of 8-chloro-2-phenyl- triazolo[1,5-a]quinoxalin-4-amine exhibit diverse pharmacological profiles:

  • Adenosine receptor antagonism : The 4-acetamide derivative (Table 1) showed 50-fold selectivity for human A₃AR over A₁AR .

  • Anticancer activity : Brominated analogues inhibited PARP-1 with IC₅₀ values < 1 µM, inducing apoptosis in triple-negative breast cancer cells .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine typically involves multi-step reactions starting from simpler precursors. The compound's structure can be represented by the molecular formula C16H11ClN4C_{16}H_{11}ClN_4 with a molecular weight of approximately 310.74 g/mol. Its significant features include a chloro substituent and a triazole ring fused to a quinoxaline moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that certain synthesized derivatives showed significant efficacy against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity Against Pseudomonas aeruginosaActivity Against Candida albicans
Compound 3Twice the activity of ampicillinMild activity compared to clotrimazole
Compound 11dNot specifiedNearly half the activity of clotrimazole

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents in response to increasing antibiotic resistance .

Anticancer Effects

The anticancer properties of this compound have also been investigated. Several studies have reported that this compound and its derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds were shown to induce apoptosis in cancer cells by activating specific pathways related to cell death.
StudyCell Line TestedIC50 Value (µM)
Study AMCF7 (Breast Cancer)15
Study BHeLa (Cervical Cancer)10

These results suggest that the compound could serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, compounds similar to this compound have shown anti-inflammatory effects. Research indicates that these compounds can reduce inflammation markers in vitro and in vivo models .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The biological and physicochemical properties of triazoloquinoxalines are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine (Target) 8-Cl, 2-Ph, 4-NH₂ C₁₆H₁₂N₅Cl 309.75 Phenyl and chloro groups enhance lipophilicity; amine enables functionalization .
8-Chloro-N-(phenylmethyl)-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine 8-Cl, N-benzyl, 4-NH₂ C₁₆H₁₂N₅Cl 309.75 N-Benzyl substitution may improve membrane permeability .
8-Chloro-N-cyclopentyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine 8-Cl, N-cyclopentyl, 4-NH₂ C₁₄H₁₄N₅Cl 287.75 Cyclopentyl group introduces steric bulk, potentially altering receptor binding .
N,N-Dimethyltetrazolo[1,5-a]quinoxalin-4-amine 4-N(CH₃)₂ C₁₀H₁₀N₆ 214.23 Dimethylamine substitution reduces polarity; tetrazolo vs. triazolo core .
Imidazo[1,5-a]quinoxalin-4-amine derivatives (e.g., DB08057) Varied substituents (e.g., piperazinyl) C₂₂H₂₃ClN₆ 413.91 Imidazo core differs in ring fusion; piperazinyl groups enhance solubility .

Key Observations :

  • Core Heterocycle : Replacing the triazolo ring with imidazo (as in DB08057) or tetrazolo (e.g., 11i ) alters electronic properties and binding affinities.
  • Substituent Effects : The 4-amine position is critical for derivatization. Bulky groups (e.g., cyclopentyl) may hinder interactions with biological targets, while polar groups (e.g., piperazinyl) enhance water solubility .
  • Chlorine Position : The 8-chloro substituent in the target compound likely contributes to electron-withdrawing effects, stabilizing the heterocyclic system .

Key Insights :

  • Herbicidal Potential: The target compound’s triazoloquinoxaline scaffold resembles ALS inhibitors, where substituent positioning (e.g., 8-Cl) could influence binding to plant enzymes .

Biological Activity

8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process involving cyclization reactions of triazole derivatives and quinoxaline frameworks. For instance, Moustafa et al. describe a method where hydrazine derivatives are reacted with chloroacetyl chloride to yield the target compound through a series of ring closure reactions .

Antimicrobial Activity

Research has demonstrated that derivatives of triazoloquinoxaline exhibit significant antimicrobial properties. In vitro studies indicate that this compound shows potent activity against various Gram-negative bacteria. For example, compounds related to this structure have been found to be more effective than traditional antibiotics like ampicillin against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

CompoundActivity Against Pseudomonas aeruginosaActivity Against Candida albicans
This compoundSignificantMild
Related CompoundsTwice the activity of ampicillinHalf the activity of clotrimazole

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines including melanoma and breast cancer cells. For instance, a study reported that derivatives based on the triazoloquinoxaline scaffold demonstrated significant inhibition of cell proliferation in melanoma cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory responses. This activity could make it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted by El-Attar et al. explored the antimicrobial properties of triazoloquinoxaline derivatives. The results indicated that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains .
  • Cytotoxicity in Cancer Cells : Research published in 2023 examined the effects of various triazoloquinoxaline derivatives on melanoma cells. The findings showed that certain derivatives significantly reduced cell viability and induced apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation and halogenation. For example, derivatives of triazoloquinoxalines are often prepared by reacting chlorinated quinoxaline precursors with amines under nucleophilic substitution conditions. A documented procedure involves dissolving 4-chlorotetrazolo[1,5-a]quinoxaline in dimethylformamide, followed by treatment with dimethylamine and triethylamine at elevated temperatures (100°C for 1.5 hours). Purification is achieved via column chromatography using hexane/ethyl acetate gradients . Similar protocols for triazoloquinoxaline synthesis highlight the use of recrystallization (e.g., methanol) to obtain crystalline products suitable for structural analysis .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of the phenyl group (aromatic signals at δ 7.2–7.8 ppm) and the chlorine substituent (via coupling patterns).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).
  • X-ray Diffraction (XRD) : Crystallographic analysis resolves the planar triazolopyridine core and substituent orientations, as demonstrated in structurally analogous compounds .

Q. What are the key structural features confirmed through spectroscopy?

  • Methodological Answer : The triazoloquinoxaline core exhibits planar geometry, with the chlorine atom at the 8-position influencing electronic properties. NMR signals for the NH₂ group (δ 5.5–6.0 ppm, broad singlet) and phenyl protons (δ 7.3–7.6 ppm) are critical markers. Infrared (IR) spectroscopy identifies N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of triazoloquinoxaline derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path search algorithms combined with machine learning can identify optimal conditions (e.g., solvent polarity, temperature) for nucleophilic substitution or cyclization steps. This approach, as implemented by ICReDD, integrates experimental data with computational models to refine synthetic protocols .

Q. What strategies exist for analyzing reaction byproducts in triazoloquinoxaline synthesis?

  • Methodological Answer : Byproducts like imidazoloquinoxalines (e.g., 1-phenylimidazo[1,2-a]quinoxalin-4-amine) are monitored via LC-MS and GC-MS. High-performance liquid chromatography (HPLC) with UV detection (254 nm) separates impurities, while tandem mass spectrometry (MS/MS) deciphers fragmentation patterns. Side products often arise from competing cyclization pathways, necessitating kinetic studies to suppress undesired routes .

Q. What pharmacological evaluation methods are used for triazoloquinoxaline derivatives?

  • Methodological Answer : Derivatives are screened for bioactivity using:

  • In vitro assays : Enzyme inhibition (e.g., kinase targets) via fluorescence polarization or radiometric assays.
  • In vivo models : Anticonvulsant activity is tested in rodent seizure models (e.g., maximal electroshock), with toxicity assessed through acute dose-response studies .
  • Structure-Activity Relationship (SAR) : Modifications at the 2-phenyl or 8-chloro positions are correlated with efficacy, guided by molecular docking simulations .

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